molecular formula C18H21N5O3 B3010261 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide CAS No. 899995-26-7

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide

Cat. No. B3010261
CAS RN: 899995-26-7
M. Wt: 355.398
InChI Key: DNEGSASRBJWRMN-UHFFFAOYSA-N
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Description

The compound N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide is a pyrazolo[3,4-d]pyrimidine derivative, which is a class of compounds known for their diverse biological activities. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the alkylation of amino-pyrazole precursors followed by condensation with isocyanates or isothiocyanates to yield pyrazolylurea derivatives. Subsequent ring closure in the presence of sodium ethoxide forms the pyrazolo[3,4-d]pyrimidine core. Further alkylation can lead to trisubstituted derivatives. Debenzylation of benzylated pyrazolo[3,4-d]pyrimidines can be achieved using hydrogenation over palladium on carbon .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The specific substituents on the rings, such as the tert-butyl group and the ethoxybenzamide moiety, influence the chemical and physical properties of the compound. Quantum chemical calculations, including Density Functional Theory (DFT), can be used to determine molecular properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, which are indicative of the compound's reactivity and stability .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by the electronic structure of the molecule. The presence of electron-donating or electron-withdrawing groups can affect the nucleophilicity or electrophilicity of the compound, thereby influencing its participation in various chemical reactions. The synthesis process itself involves a series of reactions including alkylation, condensation, and ring closure, which are fundamental to constructing the pyrazolo[3,4-d]pyrimidine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Properties such as solubility, melting point, and stability can be influenced by the nature of the substituents and the overall molecular conformation. The use of ionic liquids in synthesis, as seen in related compounds, can offer advantages such as good yields and environmental friendliness, which may also be applicable to the synthesis of this compound . Quantum chemical calculations provide insights into the electronic properties, which are crucial for understanding the behavior of the compound under different conditions .

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-5-26-13-8-6-12(7-9-13)16(24)21-22-11-19-15-14(17(22)25)10-20-23(15)18(2,3)4/h6-11H,5H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEGSASRBJWRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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